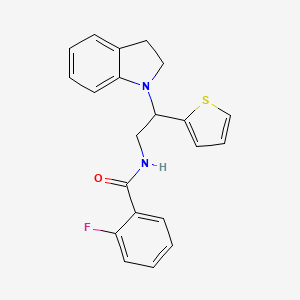

2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAILEZWBJOISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the indolinyl and thiophenyl intermediates, which are then coupled with a fluoro-substituted benzoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The indolinyl and thiophenyl groups can be oxidized under specific conditions to form corresponding sulfoxides or sulfone derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Recent studies have indicated that derivatives of indole and thiophene compounds exhibit significant antiviral properties. For instance, compounds similar to 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide have shown efficacy against various viruses, including adenoviruses and rotaviruses. These compounds can reduce viral replication significantly, making them potential candidates for antiviral drug development .

Cancer Research : The compound's structural features suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Preliminary studies have indicated that similar compounds can inhibit tumor growth by targeting pathways related to cell proliferation and apoptosis. This area requires further investigation to elucidate the exact mechanisms at play .

COX Inhibition : The compound is also being explored for its potential as a cyclooxygenase (COX) inhibitor, which could provide therapeutic benefits in inflammatory diseases. COX inhibitors are well-known for their role in pain management and inflammation reduction .

Material Science Applications

Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating thiophene into organic semiconductors can enhance charge transport properties, leading to improved device performance .

Case Studies

- Antiviral Efficacy Study : A study published in MDPI demonstrated that certain indole derivatives exhibited up to 70% reduction in viral load against rotavirus strains. The research highlights the importance of structural modifications in enhancing antiviral activity .

- Cancer Cell Line Testing : In vitro studies on similar benzamide derivatives showed promising results in inhibiting the growth of various cancer cell lines, indicating potential applications in cancer therapeutics. The study focused on the relationship between structural features and biological activity .

- Material Performance Evaluation : Research evaluating the performance of thiophene-based materials in electronic devices showed significant improvements in efficiency when combined with indole derivatives. This underscores the compound's potential beyond medicinal applications .

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and synthetic differences between the target compound and related benzamide derivatives:

*Calculated based on molecular formula.

Structural Insights from Crystallography

- The dihydrothienylidene derivative () was characterized via single-crystal X-ray diffraction (R factor = 0.034), revealing planar benzamide and thiophene moieties. Such data inform conformational preferences, which are critical for docking studies .

Biological Activity

2-Fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its pharmacological significance, and a thiophene ring that may enhance its biological interactions. The presence of a fluorine atom is expected to influence the compound's lipophilicity and biological activity.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is , with a molecular weight of approximately 350.393 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN2O |

| Molecular Weight | 350.393 g/mol |

| CAS Number | Not specified in sources |

The biological activity of 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's design suggests it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Antiproliferative Effects

Research has indicated that derivatives containing indole and thiophene components exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Inhibition of FGFR Kinases : Compounds structurally similar to 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs). For example, certain derivatives exhibited IC50 values less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the indole or thiophene rings can significantly affect the biological potency of the compound. The introduction of electron-withdrawing groups, such as fluorine, enhances binding affinity and selectivity towards target enzymes .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide:

-

Indole Derivatives : A study noted that indole derivatives with similar structures displayed promising anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines .

Compound Target IC50 Value Compound A FGFR1 < 4.1 nM Compound B EGFR 5.3 nM Compound C BRAF 38.6 nM - Antimicrobial Activity : Another investigation highlighted the antimicrobial potential of similar compounds, showing effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to lower values depending on structural variations .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Use a multi-step approach: (1) Form the ethyl bridge between indoline and thiophene via nucleophilic substitution or reductive amination. (2) Couple the intermediate with 2-fluorobenzoyl chloride under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine).

- Optimize yield by controlling stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to amine) and reaction time (monitor via TLC) .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should be prioritized?

- Methodology :

- 1H/13C NMR : Identify the fluorobenzamide carbonyl (δ ~167-170 ppm in 13C) and indoline NH (δ ~8-9 ppm in 1H). Thiophene protons appear as multiplet signals (δ ~6.5-7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with exact mass (e.g., m/z calculated for C21H18FN3OS: 380.1182) .

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodology :

- Grow single crystals via slow evaporation (e.g., in MeOH/CHCl3). Use SHELXL for refinement, focusing on disorder modeling for flexible groups (e.g., thiophene ring). Validate with R-factor (<0.05) and electron density maps .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across assay platforms?

- Methodology :

- Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). For example, if inhibiting Arp2/3 (like CK-666 ), compare biochemical IC50 with cellular actin polymerization assays.

- Control for solubility (use DMSO stocks <0.1%) and confirm target engagement via SPR or thermal shift assays .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology :

- Synthesize analogs (e.g., replace thiophene with furan or fluoro with chloro). Test in dose-response assays (e.g., IC50 shifts). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy to targets like kinase domains .

Q. What computational approaches predict metabolic stability and toxicity?

- Methodology :

- Perform in silico ADMET profiling (e.g., SwissADME) to assess CYP450 metabolism. Prioritize lab validation via microsomal stability assays (e.g., rat liver microsomes, LC-MS quantification) .

Q. How can cryo-EM or molecular dynamics (MD) simulations complement crystallography for studying target interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.